N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide
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Description
Scientific Research Applications
Pharmacological Profile and Applications
- Compounds with structural features similar to "N-((1-cyclopentylpiperidin-4-yl)methyl)-3,5-dimethoxybenzamide" have been explored for their potential neuroleptic (antipsychotic) properties. For instance, derivatives of benzamides, particularly those with specific substituents on the aromatic ring, have shown potent antidopaminergic activities, indicating their potential as antipsychotic agents (de Paulis et al., 1986).
Antiproliferative and Antimetastatic Activities
- Certain β-carboline-based N-heterocyclic carbenes, which might share some structural motifs with the compound , have demonstrated significant antiproliferative activity against human breast cancer cell lines, highlighting their potential in cancer research (Dighe et al., 2015).
Radioligand Development for Neuroimaging
- Some benzamide derivatives have been developed as radioligands for positron emission tomography (PET) imaging, targeting low densities of dopamine D2 receptors, which could suggest potential applications in brain imaging and neurological research (Airaksinen et al., 2008).
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-24-18-11-16(12-19(13-18)25-2)20(23)21-14-15-7-9-22(10-8-15)17-5-3-4-6-17/h11-13,15,17H,3-10,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXCMJMWYFSARX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)C3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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